

Application Notes and Protocols for N-Oleoyl Sphinganine in In Vitro Research

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Compound of Interest

Compound Name: *N-Oleoyl sphinganine*

Cat. No.: *B1242672*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of **N-Oleoyl sphinganine** (C18:1-dihydroceramide), a key bioactive sphingolipid. The protocols detailed below are based on established methodologies for similar long-chain ceramides and dihydroceramides, offering a robust starting point for investigating the cellular effects of this molecule. **N-Oleoyl sphinganine** is implicated in critical cellular processes, including apoptosis, cell cycle regulation, and stress responses, making it a molecule of significant interest in cancer research and drug development.

Overview of In Vitro Applications

N-Oleoyl sphinganine, as a dihydroceramide, is a precursor to N-Oleoyl-sphingosine (C18:1-ceramide) and plays a significant role in modulating cellular fate. In vitro studies of similar long-chain dihydroceramides suggest several key applications:

- **Induction of Apoptosis:** Dihydroceramides can accumulate under certain cellular stress conditions or upon inhibition of dihydroceramide desaturase (DEGS1), leading to programmed cell death.^[1] This makes **N-Oleoyl sphinganine** a potential candidate for investigation as a pro-apoptotic agent in cancer cell lines.
- **Cell Cycle Arrest:** Aberrant accumulation of dihydroceramides has been linked to cell cycle arrest, providing a mechanism to halt the proliferation of cancer cells.^[1]

- Modulation of Cellular Stress Responses: **N-Oleoyl sphinganine** can influence cellular responses to stressors such as chemotherapeutic agents, oxidative stress, and endoplasmic reticulum (ER) stress.[1]
- Investigation of Sphingolipid Metabolism: As a key metabolic intermediate, **N-Oleoyl sphinganine** is a valuable tool for studying the intricate pathways of sphingolipid synthesis and turnover and their dysregulation in disease.[2]

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on long-chain ceramides and dihydroceramides, which can serve as a reference for designing experiments with **N-Oleoyl sphinganine**.

Parameter	Cell Line(s)	Compound	Concentration/Value	Observed Effect	Citation(s)
IC50	C6 (glioma), HT29 (colon cancer)	Ceramide (general)	0.25 μ M (in DMSO)	Antiproliferative	[3]
C6 (glioma)	Ceramide (general)	32.7 μ M (in DMSO)	Antiproliferative	[3]	
CCD-18Co (normal colon)	Ceramide (general)	56.91 μ M (in DMSO)	Antiproliferative	[3]	
Effective Concentration	BCBL-1 (Primary effusion lymphoma)	C18-Ceramide	40 μ M	Induction of apoptosis	[4]
BCBL-1 (Primary effusion lymphoma)	dhC16-Ceramide	40 μ M	Induction of apoptosis	[4]	
T-cell ALL cell lines	C18:0-fatty acid supplementation	5 μ M	Modulated 4-HPR-induced cytotoxicity	[5]	
Treatment Time	U2OS (osteosarcoma)	Daunorubicin	8-16 hours	~250% increase in C18 ceramide levels	[6]
BCBL-1 (Primary effusion lymphoma)	C18-Ceramide, dhC16-Ceramide	24 hours	Upregulation of Ceramide Synthase (CerS) enzymes	[4]	

Experimental Protocols

Preparation of N-Oleoyl Sphinganine for In Vitro Use

Materials:

- **N-Oleoyl sphinganine** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium
- Bovine Serum Albumin (BSA), fatty acid-free (optional)

Protocol:

- Prepare a high-concentration stock solution of **N-Oleoyl sphinganine** (e.g., 10-20 mM) in sterile DMSO.
- Warm the DMSO to room temperature before use to ensure complete dissolution.
- Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
- Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentration. To improve solubility and delivery to cells, the working solution can be prepared in a medium containing fatty acid-free BSA.
- Important: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **N-Oleoyl sphinganine** used in the experiment.

Cell Viability Assay (MTT Assay)

Purpose: To determine the effect of **N-Oleoyl sphinganine** on cell proliferation and viability.

Materials:

- Cells of interest
- 96-well cell culture plates
- **N-Oleoyl sphinganine** working solutions
- Vehicle control (medium with DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

Protocol:

- Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
- Remove the culture medium and replace it with fresh medium containing various concentrations of **N-Oleoyl sphinganine** or the vehicle control.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity)

Purpose: To quantify the induction of apoptosis by **N-Oleoyl sphinganine** through the measurement of caspase-3 and -7 activity.

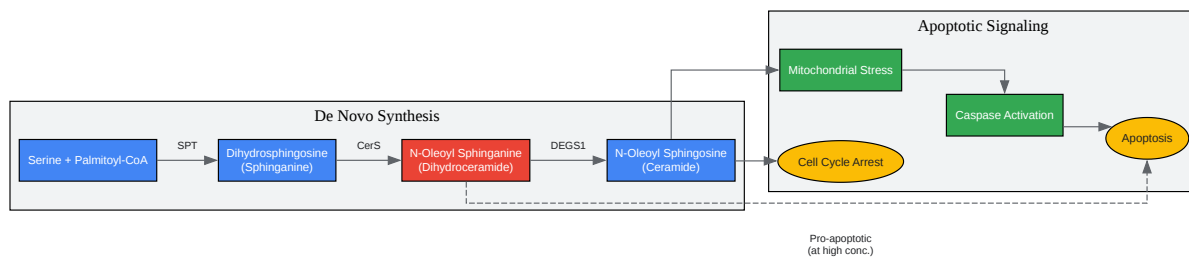
Materials:

- Cells of interest
- 96-well white-walled, clear-bottom cell culture plates
- **N-Oleoyl sphinganine** working solutions
- Vehicle control
- Caspase-Glo® 3/7 Assay Kit (or similar)

Protocol:

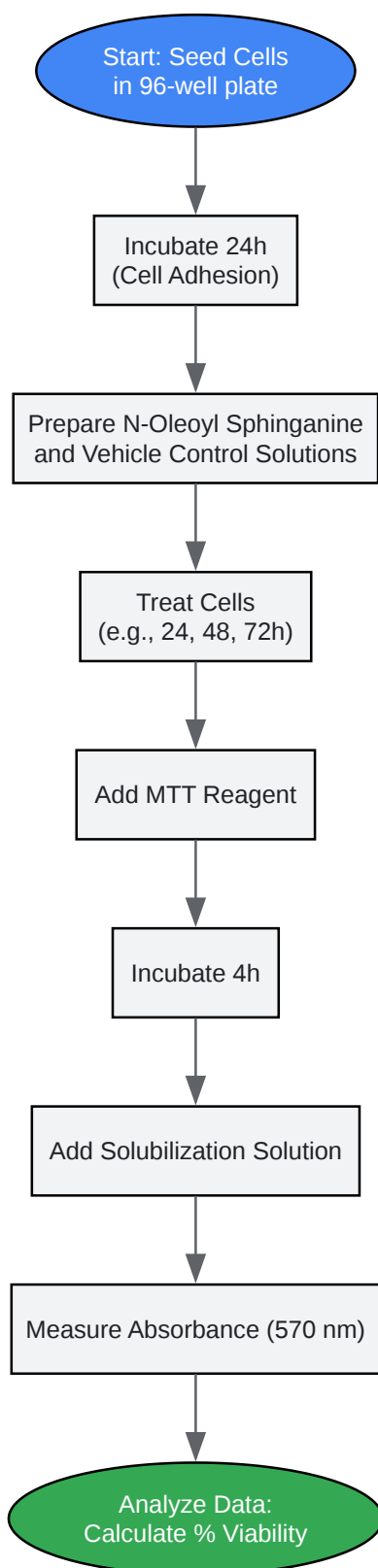
- Seed cells in a 96-well white-walled plate at a suitable density (e.g., 5,000 cells/well). Incubate for 24 hours.
- Treat the cells with the desired concentrations of **N-Oleoyl sphinganine** or vehicle control for the selected time period (e.g., 24 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by gently shaking the plate for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence of each well using a microplate reader.
- Express the results as fold change in caspase activity relative to the vehicle control.

Visualization of Signaling Pathways and Workflows



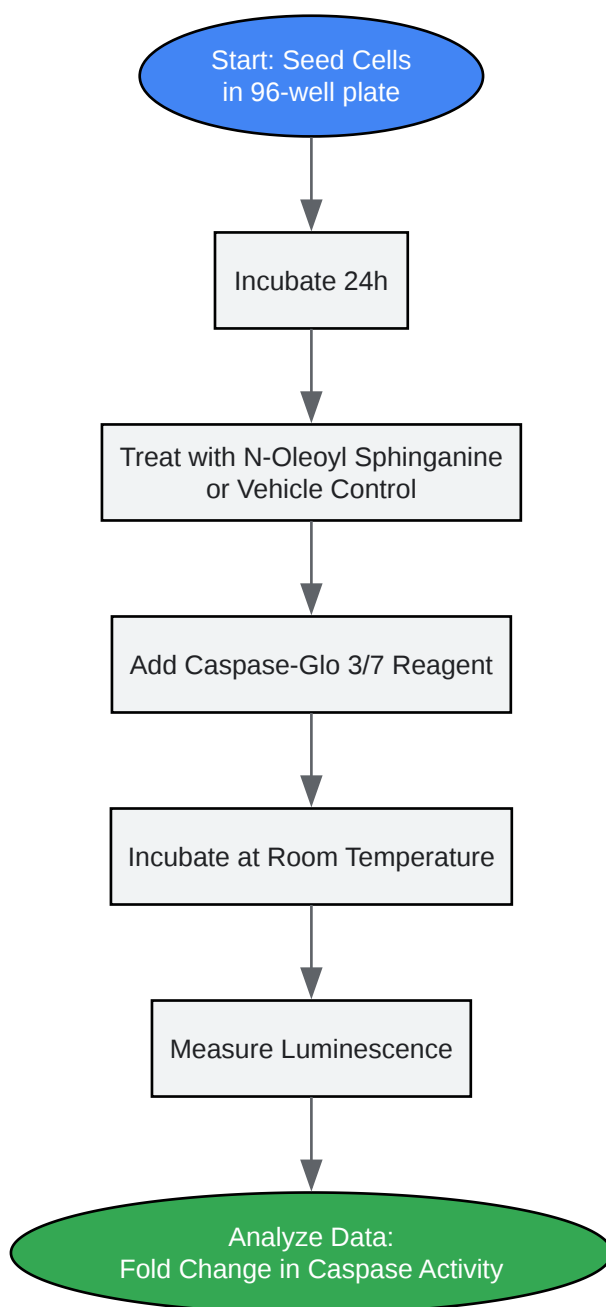
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Caption: De novo synthesis of **N-Oleoyl sphinganine** and its role in apoptosis.



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Caption: Workflow for assessing cell viability using the MTT assay.



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Caption: Workflow for apoptosis detection via caspase-3/7 activity.

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